molecular formula C14H18 B14135832 1-(Hept-1-YN-1-YL)-4-methylbenzene CAS No. 121866-33-9

1-(Hept-1-YN-1-YL)-4-methylbenzene

Cat. No.: B14135832
CAS No.: 121866-33-9
M. Wt: 186.29 g/mol
InChI Key: HWNRHQRQCAJUTA-UHFFFAOYSA-N
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Description

1-(Hept-1-yn-1-yl)-4-methylbenzene (CAS 121866-33-9) is an organic compound with the molecular formula C14H18 and a molecular weight of 186.30 g/mol . This compound is characterized as a yellow, oily liquid at room temperature . It belongs to a class of molecules featuring an aromatic ring, specifically a p-tolyl group, connected to a linear alkyne chain—a structure of significant interest in synthetic organic chemistry. The primary research value of this compound lies in its application as a key building block or intermediate. The terminal alkyne functional group is a highly versatile handle for constructing more complex molecular architectures. It readily undergoes catalytic coupling reactions, such as the Sonogashira reaction, to form extended conjugated systems or is used in click chemistry cycloadditions . These reactions are fundamental in developing organic materials, pharmaceutical candidates, and ligands for catalysis. Researchers utilize this compound to incorporate the 4-methylbenzyl moiety linked via an alkynyl unit into target molecules. For optimal stability, this reagent should be stored sealed in a dry environment, at room temperature (20°C to 22°C), and protected from light . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121866-33-9

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-hept-1-ynyl-4-methylbenzene

InChI

InChI=1S/C14H18/c1-3-4-5-6-7-8-14-11-9-13(2)10-12-14/h9-12H,3-6H2,1-2H3

InChI Key

HWNRHQRQCAJUTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C

Origin of Product

United States

Advanced Spectroscopic Characterization of Alkynyl Benzenes, Including 1 Hept 1 Yn 1 Yl 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides precise information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of 1-(hept-1-yn-1-yl)-4-methylbenzene is characterized by distinct signals corresponding to its three primary components: the p-substituted aromatic ring, the aliphatic methyl group on the ring, and the aliphatic heptynyl chain.

Aromatic Protons: The benzene (B151609) ring is para-substituted, leading to a simplification of the aromatic region. The four aromatic protons are chemically non-equivalent but often appear as two distinct doublets due to coupling between adjacent protons (ortho-coupling). Protons closer to the electron-donating methyl group are expected to be slightly more shielded (upfield shift) than those closer to the alkyne substituent. Typically, these signals appear in the range of δ 7.0–7.4 ppm. mdpi.com

Methyl Protons: The protons of the methyl group attached to the aromatic ring are shielded and appear as a sharp singlet, as they have no adjacent non-equivalent protons. This signal is typically found in the upfield region around δ 2.3–2.4 ppm. rsc.org

Aliphatic Chain Protons: The heptynyl chain displays a series of signals corresponding to the different methylene (B1212753) groups and the terminal methyl group. The methylene group adjacent to the alkyne (on C3) is deshielded by the triple bond and is expected to appear as a triplet around δ 2.4 ppm. The subsequent methylene groups (C4, C5, C6) will show complex multiplets in the more shielded aliphatic region (δ 1.3–1.6 ppm). The terminal methyl group (on C7) will appear as a triplet at the most upfield position, typically around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (2H, ortho to -CH₃) ~7.15 Doublet
Aromatic (2H, ortho to alkyne) ~7.35 Doublet
-CH₂-C≡C- (C3) ~2.40 Triplet
Ar-CH₃ ~2.37 Singlet
-C≡C-CH₂-CH₂ - (C4) ~1.60 Multiplet
-CH₂ -CH₂-CH₃ (C5, C6) ~1.3-1.5 Multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Functional Group Characterization

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, signals for the aromatic, alkynyl, and aliphatic carbons are observed.

Aromatic Carbons: Due to the para-substitution, there are four distinct signals for the six aromatic carbons. The carbon atom bonded to the methyl group (ipso-carbon) and the carbon atom bonded to the heptynyl group (ipso-carbon) have characteristic chemical shifts. The remaining four carbons appear as two signals. Aromatic carbons typically resonate in the δ 120–140 ppm range.

Alkynyl Carbons: The two sp-hybridized carbons of the internal alkyne triple bond (C1 and C2) are a key feature. They absorb in a unique region of the spectrum, typically between δ 80 and 90 ppm. Their signals are often sharp but can be of lower intensity compared to other carbons.

Aliphatic Carbons: The carbon of the aryl-methyl group appears at a characteristic upfield position around δ 21 ppm. mdpi.com The carbons of the pentyl chain attached to the alkyne show distinct signals, with the carbon attached to the triple bond (C3) being the most downfield of the aliphatic chain carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (quaternary, C-CH₃) ~138
Aromatic (CH, ortho to -CH₃) ~129
Aromatic (CH, ortho to alkyne) ~132
Aromatic (quaternary, C-alkyne) ~120
Alkynyl (Ar-C ≡C) ~85-90
Alkynyl (C≡C -CH₂) ~80-85
Aliphatic (-C H₂-C≡C) ~31
Aliphatic (-C H₂-CH₂-C≡C) ~22
Aliphatic (other chain -CH₂-) ~20-30
Aliphatic (Ar-C H₃) ~21.4

Advanced Two-Dimensional (2D) NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are invaluable for confirming the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the adjacent aromatic protons and, crucially, map the connectivity of the entire heptynyl chain by showing cross-peaks between adjacent methylene groups and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific aromatic carbon signals and each methylene proton signal to its carbon in the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connections between the major structural fragments. For example, it would show a correlation from the methylene protons at C3 to the alkynyl carbons (C1 and C2) and from the aromatic protons to the alkynyl carbon C1, confirming the link between the tolyl group and the heptynyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Identification of Characteristic Stretching and Bending Modes in Arylalkynes

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic ring, the internal alkyne, and the aliphatic chain.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups is observed as strong absorptions just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range. udel.edu

C≡C Stretching: The stretching of the internal carbon-carbon triple bond is a key diagnostic feature. For internal alkynes, this absorption is typically found in the 2100–2260 cm⁻¹ region. orgchemboulder.comlibretexts.org The intensity of this band is often weak because the internal triple bond has a relatively small change in dipole moment during vibration. quimicaorganica.org

C=C Stretching: Aromatic C=C bond stretching vibrations within the benzene ring typically give rise to one or more sharp, medium-intensity bands in the 1450–1600 cm⁻¹ region. udel.edu

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted aromatic ring produce a strong absorption in the 800–840 cm⁻¹ range, which is diagnostic of the 1,4-disubstitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

Vibration Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic 3000–3100 Medium-Weak
C-H Stretch Aliphatic (CH₂, CH₃) 2850–2960 Strong
C≡C Stretch Internal Alkyne 2100–2260 Weak-Medium
C=C Stretch Aromatic Ring 1450–1600 Medium

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the p-tolylalkyne system.

The benzene ring itself has characteristic absorptions around 204 nm and 255 nm. youtube.com When conjugated with the alkyne triple bond, a bathochromic (red) shift to longer wavelengths is expected. shimadzu.com Arylalkynes typically show strong absorption bands in the 250-300 nm range arising from π→π* transitions within the conjugated system. researchgate.net The substitution of the benzene ring with an alkyl group (methyl) generally causes a small bathochromic shift. shimadzu.com

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed UV or visible light. While not all arylalkynes are strongly fluorescent, many conjugated systems exhibit this property. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (Stokes shift). The fluorescence properties would depend on the rigidity of the structure and the nature of the solvent. researchgate.net

Electronic Transitions and Conjugation Effects in Arylalkynes

The electronic absorption spectra of arylalkynes are governed by transitions of electrons within their molecular orbitals. The presence of both sigma (σ) and pi (π) bonds, as well as non-bonding (n) electrons on heteroatoms if present, gives rise to various possible electronic transitions, such as σ to σ, n to σ, π to π, and n to π. youtube.com In arylalkynes, the most significant of these are the π to π* transitions associated with the conjugated system formed by the benzene ring and the alkyne moiety.

Conjugation, the overlap of p-orbitals across adjacent double or triple bonds, plays a crucial role in determining the energy of these electronic transitions. youtube.com An increase in the extent of conjugation leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This phenomenon results in a bathochromic shift, or a shift to longer wavelengths (red shift), in the absorption spectrum. youtube.com For instance, extending the length of a conjugated polyene system demonstrably shifts the maximum absorption wavelength (λmax) to higher values. youtube.com This principle is fundamental to understanding the UV-Vis spectra of arylalkynes. The interaction between the π-system of the aromatic ring and the π-system of the alkyne leads to an extended conjugated system, which influences the λmax of the molecule.

Tuning Optical Properties through Substituent Variation

The optical properties of arylalkynes can be systematically modified by altering the substituents on the aromatic ring. nih.gov This principle of "tuning" is a cornerstone of materials science, enabling the design of molecules with specific absorption and emission characteristics. Substituents can exert their influence through electronic effects, namely induction and resonance (mesomerism).

Electron-donating groups (EDGs), such as alkyl groups (e.g., the methyl group in this compound), can increase the electron density of the aromatic ring. This can lead to a destabilization of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic shift. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, which can stabilize the HOMO and lead to a hypsochromic shift (blue shift) to shorter wavelengths.

Theoretical calculations can predict the effect of various substituents on the energy levels and band gaps of these molecules. nih.gov Experimental studies on substituted benzobisoxazoles have shown a strong correlation between the nature of the substituent and the resulting HOMO energy levels. nih.gov This ability to predictably modify electronic properties is critical for the development of new conjugated materials for optoelectronic applications. rsc.org

Table 1: Predicted Electronic Transitions in Substituted Arylalkynes

Substituent on Phenyl RingExpected Effect on λmaxPredominant Electronic Effect
-HReference-
-CH₃ (methyl)Bathochromic ShiftElectron-donating (hyperconjugation)
-OCH₃ (methoxy)Bathochromic ShiftElectron-donating (resonance)
-NO₂ (nitro)Hypsochromic ShiftElectron-withdrawing (resonance and induction)
-Cl (chloro)Bathochromic Shift (typically)Electron-withdrawing (induction), Electron-donating (resonance)

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of molecular weights. measurlabs.comazolifesciences.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. This high accuracy enables the confident assignment of elemental compositions, as it can distinguish between molecules with the same nominal mass but different chemical formulas. researchgate.net

In the context of this compound (C₁₄H₁₈), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement. The technique begins with the ionization of the sample, followed by the separation of ions based on their m/z ratio in a mass analyzer, and finally detection. azolifesciences.com

Furthermore, HRMS provides detailed information about the fragmentation patterns of molecules. researchgate.net Upon ionization, molecules can break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information, helping to elucidate the connectivity of atoms within the molecule. For an arylalkyne, common fragmentation pathways might include cleavage of the bond between the alkyl chain and the alkyne, or rearrangements involving the aromatic ring.

Table 2: HRMS Data for a Hypothetical Arylalkyne

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Formula
[M]⁺186.14085186.1409C₁₄H₁₈
[M-C₅H₁₁]⁺115.05475115.0548C₉H₇

X-ray Diffraction Studies of Crystalline Arylalkyne Derivatives

X-ray diffraction is the premier technique for determining the three-dimensional atomic arrangement of crystalline solids. researchgate.net For arylalkyne derivatives that can be obtained in crystalline form, single-crystal X-ray diffraction can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. lcc-toulouse.fr This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a model of the crystal structure. spast.org

Table 3: Hypothetical Crystallographic Data for an Arylalkyne Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.85
c (Å)18.50
β (°)95.5
Volume (ų)1102.5
Z4

Computational and Theoretical Chemistry Applied to Arylalkynes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.com It is particularly effective for investigating the electronic structure and energetics of organic molecules, including arylalkynes. youtube.com DFT methods are used to model the potential energy surface of reactions, helping to elucidate reaction mechanisms and predict selectivity. nih.gov

DFT calculations are instrumental in mapping the energy landscapes of reactions used to synthesize arylalkynes, such as the Sonogashira coupling. These calculations can identify transition states, intermediates, and determine the activation energies for each step of a proposed mechanism. For the synthesis of a molecule like 1-(hept-1-yn-1-yl)-4-methylbenzene, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of a palladium-catalyzed cross-coupling reaction.

By comparing the energy barriers of competing pathways, researchers can predict the most likely reaction mechanism. For instance, in the context of the Pauson-Khand reaction, another method for forming complex molecules involving alkynes, DFT calculations have been used to study the reaction mechanism of cycloaddition. nih.gov This involves modeling the formation of a cobalt-alkyne complex, followed by ligand exchange and olefin insertion. nih.gov Such studies provide a detailed, step-by-step understanding of the reaction, which is difficult to obtain through experimental means alone. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and efficiency. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Proposed Sonogashira Coupling to Form this compound

Reaction StepFunctional/Basis SetCalculated Activation Energy (kcal/mol)
Oxidative AdditionB3LYP/6-31G(d)15.2
TransmetalationB3LYP/6-31G(d)10.5
Reductive EliminationB3LYP/6-31G(d)12.8

Note: This table is illustrative and represents the type of data that would be generated from a DFT study. Actual values would depend on the specific reactants, catalysts, and conditions modeled.

Computational methods, particularly DFT, are powerful tools for predicting the outcomes of reactions where multiple products are possible. rsc.org Regioselectivity in reactions involving unsymmetrical arylalkynes can be rationalized by analyzing the calculated charge distributions, frontier molecular orbitals (HOMO/LUMO), and the stability of potential intermediates for each possible regioisomer.

For transformations of this compound, such as electrophilic additions to the alkyne, DFT can predict whether the electrophile will add to the carbon atom closer to or further from the aromatic ring. This is achieved by calculating the transition state energies for both pathways; the pathway with the lower energy barrier is the predicted major product.

Similarly, stereoselectivity in reactions that create new chiral centers can be computationally modeled. rsc.org While understanding stereoselectivity has often been based on qualitative steric and electronic effects, computational models can provide quantitative predictions. nih.gov By calculating the energies of the diastereomeric transition states, the stereochemical outcome can be predicted. Machine learning models, trained on DFT-calculated data, are also emerging as a powerful tool for predicting enantioselectivity in asymmetric catalysis. nih.govresearchgate.net

Molecular Dynamics and Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time.

Arylalkynes like this compound have several rotatable bonds, leading to a variety of possible conformations. The key dihedral angles include the rotation around the bond connecting the alkyne to the benzene (B151609) ring and the rotations within the heptyl chain.

Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics (QM/MM) or through systematic scans with DFT, can identify the lowest energy conformations. For this compound, the orientation of the linear heptynyl group relative to the plane of the methyl-substituted benzene ring is of interest. While the triple bond enforces linearity in its immediate vicinity, the heptyl chain can adopt numerous conformations. Computational analysis can determine the energetic penalties associated with different rotational isomers, revealing the most populated conformations at a given temperature.

The behavior of arylalkynes in a condensed phase is governed by intermolecular interactions. MD simulations can model how molecules of this compound interact with each other and with solvent molecules. ornl.gov The nonpolar heptyl chain will primarily engage in van der Waals interactions, while the π-system of the aromatic ring can participate in π-stacking or other non-covalent interactions.

Solvent effects are crucial in chemical reactions and for understanding the properties of molecules in solution. nih.gov MD simulations with explicit solvent molecules can reveal the specific arrangement of the solvent shell around the arylalkyne. ornl.gov Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to account for the bulk electrostatic effects of the solvent. nih.gov These models are essential for accurately predicting reaction barriers and spectroscopic properties in solution, as the polarity of the solvent can significantly influence the stability of reactants, transition states, and products. nih.gov

Quantum Chemical Calculations for Spectroscopic Properties Simulation

Quantum chemical calculations are highly effective for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the experimental spectrum. amanote.comresearchgate.net This synergy is invaluable for structure elucidation and characterization. nih.gov

For this compound, DFT can be used to simulate various types of spectra:

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. scispace.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing this to the experimental spectrum aids in the definitive assignment of all peaks. nih.gov

Infrared (IR) Spectra : The vibrational frequencies and their corresponding intensities can be calculated using DFT. rsc.org These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. For this compound, this would include the characteristic C≡C triple bond stretch, aromatic C-H stretches, and aliphatic C-H stretches of the heptyl group.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorptions seen in a UV-Vis spectrum. nih.gov These calculations can predict the λ_max values for the π→π* transitions within the aromatic ring and conjugated alkyne system, providing insight into the electronic structure of the molecule.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataCalculation MethodCalculated ValueExperimental Value
¹³C NMR (Alkyne C1)GIAO-DFT/B3LYP~80 ppm(Value)
¹³C NMR (Alkyne C2)GIAO-DFT/B3LYP~90 ppm(Value)
IR (C≡C Stretch)DFT/B3LYP~2230 cm⁻¹(Value)
UV-Vis (λ_max)TD-DFT/B3LYP~250 nm(Value)

Note: This table is illustrative. Experimental values would need to be determined empirically. The calculated values represent typical ranges for such functional groups.

Prediction of NMR Chemical Shifts and IR Frequencies

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a way to complement and guide experimental work. For arylalkynes such as this compound, Density Functional Theory (DFT) has become a standard and reliable method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgnih.govnumberanalytics.com

The process begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-31G(d)). nih.govrsc.org Once the lowest energy conformation is found, further calculations can be performed on this stable structure.

For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework. nih.govrsc.org This approach calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). rsc.org These predicted spectra can help in the assignment of complex experimental spectra and in confirming the structure of newly synthesized compounds. nyu.educomporgchem.com

Similarly, IR frequencies are determined by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). github.io Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. The intensities of the IR bands are calculated from the changes in the molecular dipole moment during each vibration. github.io It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational model.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts and significant IR frequencies for this compound, based on typical values obtained from DFT calculations for similar structures.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to alkyne) 7.35 Doublet
Aromatic (ortho to methyl) 7.10 Doublet
Methylene (B1212753) (adjacent to alkyne) 2.40 Triplet
Toluene (B28343) Methyl 2.35 Singlet
Methylene (C4') 1.60 Quintet
Methylene (C5') 1.45 Sextet
Methylene (C6') 1.40 Sextet

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (ipso, alkyne-substituted) 123.0
Aromatic (ipso, methyl-substituted) 138.5
Aromatic (ortho to alkyne) 131.8
Aromatic (ortho to methyl) 128.9
Alkyne (C1', attached to ring) 91.5
Alkyne (C2', attached to alkyl chain) 80.5
Methylene (C3', adjacent to alkyne) 19.5
Toluene Methyl 21.5
Methylene (C4') 31.0
Methylene (C5') 28.5
Methylene (C6') 22.4

Predicted IR Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 2960-2850 Strong
C≡C Stretch (internal alkyne) 2230 Weak-Medium
Aromatic C=C Stretch 1610, 1515 Medium
C-H Bends 1470-1370 Medium

Elucidation of Electronic Structure and Optical Behavior

The electronic and optical properties of arylalkynes are governed by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these characteristics. researchgate.net

DFT calculations on the optimized geometry of this compound can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich part of the molecule, which in this case would be the p-system of the toluene ring, while the LUMO is the lowest energy state available to accept an electron, often involving the π* orbitals of the aromatic and alkyne systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.comschrodinger.com It provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

To predict the optical behavior, such as the UV-Visible absorption spectrum, TD-DFT calculations are performed. researchgate.net This method models the response of the molecule to oscillating electromagnetic fields, allowing for the calculation of electronic transition energies and their corresponding oscillator strengths. The lowest energy transition, typically the HOMO to LUMO transition, corresponds to the maximum absorption wavelength (λ_max). These calculations can predict how structural modifications will tune the optical properties of the material.

Below is an illustrative table of key electronic properties for this compound that would be derived from such theoretical studies.

Calculated Electronic and Optical Properties

Property Predicted Value Unit
HOMO Energy -6.20 eV
LUMO Energy -1.15 eV
HOMO-LUMO Gap (ΔE) 5.05 eV
Predicted λ_max 245 nm

These computational insights are crucial for understanding the structure-property relationships in arylalkynes and for the rational design of new materials with specific electronic and optical functionalities. researchgate.net

Applications of Arylalkynes, Including 1 Hept 1 Yn 1 Yl 4 Methylbenzene Derivatives, in Advanced Materials Research

Conjugated Polymers and Oligomers

The ability of arylalkyne monomers to polymerize into extended π-conjugated systems is a cornerstone of their application in materials science. These polymers are noted for their chemical stability and unique electronic and photophysical properties.

Poly(aryleneethynylene)s (PAEs) are a major class of conjugated polymers synthesized from arylalkyne monomers. mit.edu The polymerization is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara coupling, which links aryl halides with terminal alkynes. In this context, a derivative of 1-(hept-1-yn-1-yl)-4-methylbenzene could be copolymerized with a dihalo-aromatic monomer to create a PAE. The resulting polymer would feature a backbone of alternating tolyl and other aryl units connected by ethynylene (–C≡C–) bridges. These polymers often adopt a rigid-rod conformation, leading to the formation of liquid crystalline phases and highly ordered supramolecular structures. mit.edu The presence of the heptyl side chains, originating from the monomer, is crucial for ensuring solubility of the rigid polymer backbone in common organic solvents, which is essential for processing and device fabrication.

Beyond linear polymers, alkyne monomers are instrumental in constructing hyperbranched polymers. These three-dimensional, dendritic structures are formed by polymerizing multifunctional monomers. For instance, an A₂B-type monomer, where a single structural unit possesses two terminal alkyne groups (A₂) and one aryl halide group (B), can undergo self-polymerization. Alternatively, the cyclotrimerization of monomers with multiple alkyne functionalities can produce highly branched polyarylenes. These hyperbranched polymers possess a high density of terminal functional groups, which can be used for further chemical modification, and their globular structure can lead to unique processing characteristics and the formation of microporous materials.

The synthesis of polymers from terminal alkynes like this compound relies on robust and efficient polymerization techniques. Melt polycondensation and solution polymerization are common methods used to produce polyesters and other polymers functionalized with terminal alkyne groups. These alkyne units can be incorporated into the polymer backbone or attached as pendant groups.

The characterization of these polymers is critical to understanding their structure and properties. A suite of analytical techniques is employed to gain a comprehensive picture of the synthesized materials.

Interactive Table 1: Techniques for Characterizing Alkynyl-Substituted Polymers

Characterization TechniqueInformation ObtainedTypical Findings for PAEs
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure, monomer integration, and polymer tacticity.Shows characteristic peaks for aromatic, alkynyl, and alkyl protons, confirming successful polymerization.
Gel Permeation Chromatography (GPC) Determines the average molecular weight (Mₙ, Mₒ) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.PAEs often show high molecular weights with varying PDIs depending on polymerization conditions.
UV-Visible (UV-Vis) Spectroscopy Investigates the electronic absorption properties related to the π-conjugated system.Displays strong absorption bands corresponding to π-π* transitions of the conjugated backbone.
Fluorescence Spectroscopy Measures the emission properties, including quantum yield and emission wavelength.PAEs are typically fluorescent, with emission colors that can be tuned by modifying the chemical structure. mit.edu
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups.Confirms the presence of the alkyne C≡C triple bond stretch (around 2100-2260 cm⁻¹) and aromatic C-H bonds.

Optoelectronic and Photonic Materials

The extended π-conjugation in polymers derived from arylalkynes gives rise to valuable optical and electronic properties, making them suitable for use in devices that interact with light.

Non-linear optical (NLO) materials exhibit an optical response that is not proportional to the strength of the incident light's electric field, enabling applications like frequency conversion and all-optical switching. Conjugated organic molecules, including arylalkynes and their oligomers, are of great interest for third-order NLO applications. The NLO properties are quantified by the molecular hyperpolarizability (β for second-order, γ for third-order).

The structure of an NLO chromophore is directly linked to its performance. Key relationships include:

Conjugation Length: Increasing the length of the π-conjugated system generally increases the hyperpolarizability.

Donor-Acceptor Architecture: For second-order NLO materials, a "push-pull" system with electron-donating (D) and electron-accepting (A) groups at opposite ends of the conjugated bridge enhances the NLO response. While this compound itself is not a classic D-A molecule, it can be functionalized to create one.

Bond Length Alternation (BLA): This parameter describes the difference in length between adjacent single and double (or triple) bonds in a conjugated system. Tuning the BLA can optimize the hyperpolarizability.

Metal Incorporation: Including transition metals in the alkyne structure can significantly modify the NLO properties.

Interactive Table 2: General Structure-Property Relationships in Arylalkyne-based NLO Chromophores

Structural ModificationEffect on ConjugationImpact on NLO Properties
Increase chain length (oligomerization) Extends π-systemGenerally increases hyperpolarizability (γ).
Add electron-donating/accepting groups Creates intramolecular charge transfer characterSignificantly enhances second-order hyperpolarizability (β).
Incorporate metal centers (e.g., Pt, Au) Modifies electronic structure and orbital overlapCan lead to large and tunable NLO responses.
Planarize the molecular structure Improves π-orbital overlapGenerally enhances electronic communication and NLO effects. mit.edu

The semiconducting nature of PAEs and other conjugated polymers allows for their integration into a variety of organic electronic devices. A key advantage of using polymers functionalized with long alkyl chains like the heptyl group is their processability from solution, enabling low-cost manufacturing techniques like spin-coating and printing.

Organic Light-Emitting Diodes (OLEDs): PAEs can serve as the emissive layer in OLEDs. When an electric current is passed through the device, charge carriers recombine in the polymer layer, releasing energy as light. The color of the emitted light is determined by the polymer's electronic structure.

Organic Field-Effect Transistors (OFETs): In an OFET, the conjugated polymer acts as the semiconductor channel. The flow of current through the channel is controlled by a gate voltage. The performance of OFETs is highly dependent on the charge carrier mobility of the polymer and its organization in the thin film.

Organic Photovoltaics (OPVs): In solar cells, conjugated polymers function as the light-absorbing electron donor material. Upon absorbing a photon, the polymer generates an exciton (B1674681) (a bound electron-hole pair), which is then separated at an interface with an electron acceptor material to produce a photocurrent.

Self-Assembled Systems and Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures driven by non-covalent interactions. Arylalkynes with the structural motif of a rigid core and a flexible tail, such as this compound, are excellent candidates for forming such systems.

The primary driving forces for the self-assembly of these molecules are:

π-π Stacking: The flat, electron-rich aromatic rings (the tolyl-ethynyl part) tend to stack on top of each other to maximize favorable orbital overlap.

Van der Waals Forces: The flexible heptyl chains interact with each other, promoting organization.

This interplay of interactions can lead to the formation of various well-defined nanostructures. For example, arylene ethynylene macrocycles have been shown to self-assemble into nanofibrils through a gelation process, where π-π stacking facilitates one-dimensional growth. Similarly, simpler arylalkynes can form lamellar (layered) structures in the solid state or lyotropic liquid crystal phases in solution, where the molecules align in ordered arrays. mit.edu The ability to control the formation of these nanostructures is crucial for "bottom-up" fabrication approaches in nanotechnology and for creating materials with anisotropic optical or electronic properties.

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Covalently Bonded Networks

The unique structural and electronic properties of arylalkynes make them ideal candidates for the construction of ordered, covalently bonded networks in one and two dimensions. These materials, often referred to as covalent network solids, are essentially single giant molecules with atoms linked by strong covalent bonds, leading to high melting points and hardness. wikipedia.orgkhanacademy.orglibretexts.org The formation of these networks can be achieved through various synthetic strategies, enabling the creation of materials with precisely controlled architectures and functionalities.

Arylalkynes, including derivatives of this compound, can be polymerized to form linear, 1D chains. These chains can then be further organized and interconnected to form 2D sheets. The resulting materials exhibit properties dictated by the arrangement of the arylalkyne building blocks. For example, graphite, a well-known 2D covalent network, consists of layers of carbon atoms with delocalized pi electrons, which allows it to conduct electricity. wikipedia.orgkhanacademy.org Similarly, arylalkyne-based networks can be designed to have specific electronic properties.

Design and Synthesis of Molecular Wires and Sensors utilizing Arylalkyne Scaffolds

The linear and rigid nature of arylalkynes makes them excellent scaffolds for the construction of molecular wires, which are essentially one-dimensional molecular-scale electronic components. These wires can transport charge over significant distances, a key requirement for the development of molecular electronics. The synthesis of oligo(arylene-ethynylene) (OAE) type molecular wires, for instance, has been achieved through convenient one-pot methods. uwa.edu.au These synthetic strategies often involve the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes. uwa.edu.au

The electrical conductance of these molecular wires can be fine-tuned by altering the aromatic core and the anchor groups that connect the wire to the electrodes. Research has shown that the conductance does not simply correlate with the aromaticity of the molecular core but is significantly influenced by the nature of the anchor group, emphasizing the critical role of the electrode-molecule interface in electron transport.

Furthermore, arylalkyne scaffolds can be functionalized to create molecular sensors. By incorporating specific recognition elements into the arylalkyne structure, it is possible to design molecules that can selectively bind to target analytes. This binding event can then trigger a change in the electronic properties of the arylalkyne backbone, leading to a detectable signal.

Building Blocks for Complex Organic Architectures

Arylalkynes serve as versatile building blocks for the synthesis of more complex and larger organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and supramolecular assemblies. Their reactivity and defined geometry allow for the construction of intricate and functionally diverse molecular architectures.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) with Tailored Structures

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgepa.gov They are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), transistors, and solar cells. nih.goveurekalert.orgresearchgate.net The synthesis of PAHs with specific, tailored structures is a major focus of modern organic chemistry. nih.gov

Arylalkynes, including derivatives of this compound, are valuable precursors for the synthesis of PAHs. mdpi.com Through various cyclization and annulation reactions, the alkyne and aryl functionalities of these molecules can be transformed into new aromatic rings, leading to the formation of extended π-conjugated systems. mdpi.com For example, gold(I)-catalyzed reactions of arylalkynes can lead to the formation of various polycyclic structures. mdpi.com

Recent advancements have focused on developing efficient methods for constructing PAHs from simple, abundant starting materials. eurekalert.org One such technique involves a mechanochemical approach to directly form carbon-carbon bonds between unfunctionalized aromatic compounds. eurekalert.org The ability to create complex PAHs from readily available arylalkyne building blocks opens up new avenues for the design and synthesis of novel materials for advanced applications. nih.govnih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry is the field of chemistry that focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. nih.govyoutube.comyoutube.com These assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic interactions. nih.gov Arylalkynes can be designed to participate in these non-covalent interactions, enabling their use as building blocks for the construction of complex supramolecular architectures. manchester.ac.uk

The rigid and directional nature of the arylalkyne unit makes it an excellent component for creating well-defined supramolecular structures. By functionalizing the aryl group or the alkyne terminus with recognition motifs, it is possible to program the self-assembly of these molecules into specific shapes and sizes. For example, arylalkynes can be incorporated into larger host molecules designed to bind specific guest molecules, a key concept in host-guest chemistry. youtube.com

The applications of supramolecular chemistry are vast and include the development of new materials, sensors, and drug delivery systems. youtube.comnih.gov The ability to control the assembly of molecules through non-covalent interactions allows for the creation of dynamic and responsive materials. Arylalkyne-based supramolecular systems are being explored for their potential in these and other emerging technologies.

Conclusion and Future Perspectives in Arylalkyne Chemistry

Summary of Key Research Findings and Methodological Advancements in Arylalkyne Chemistry

Research in arylalkyne chemistry has led to a sophisticated toolbox of synthetic methods that enable a wide array of chemical transformations. These advancements have moved the field from simple coupling reactions to complex, atom-economical cascade processes.

Key methodological advancements include:

Transition-Metal Catalysis : Gold-catalyzed reactions have become a cornerstone of arylalkyne chemistry, facilitating the construction of diverse molecular skeletons such as benzene (B151609), cyclopentene, and various heterocyclic derivatives through the activation of the alkyne moiety. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling of terminal alkynes with aryl halides, remain a fundamental and efficient method for creating the core arylalkyne structure. spbu.ru

Multicomponent Reactions (MCRs) : Arylalkynes are excellent substrates in MCRs, which allow for the synthesis of complex molecules in a single step from three or more reactants. Recent progress has demonstrated the utility of arylalkynes in synthesizing highly substituted nitrogen-containing heterocycles, such as 1,2,3-triazoles, with high efficiency and selectivity. nih.gov The reactivity in these reactions can be tuned by the electronic nature of substituents on the aromatic ring. nih.gov

Click Chemistry : The concept of "click chemistry" has been significantly influenced by arylalkyne derivatives. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, providing a reliable method for forming 1,2,3-triazoles. mdpi.com More recently, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cycloalkynes has eliminated the need for a cytotoxic copper catalyst, expanding the scope of click chemistry to biological systems. youtube.com

Radical Reactions : The thiol-yne coupling (TYC) reaction offers a powerful method for the hydrothiolation of arylalkynes. Studies have shown that aromatic alkynes like phenylacetylene (B144264) undergo this radical addition more readily than their aliphatic counterparts, offering a pathway to selectively form mono-adducts, which are valuable in bioconjugation and materials science. researchgate.netnih.gov

A summary of representative reactions involving arylalkynes is presented below.

Reaction TypeCatalyst/ReagentProduct TypeReference
Sonogashira CouplingPalladium/CopperArylalkynes spbu.ru
Gold-Catalyzed CyclizationGold(I) complexesNaphthalenes, Indenes mdpi.com
Azide-Alkyne Cycloaddition (CuAAC)Copper(I)1,2,3-Triazoles mdpi.com
Thiol-Yne Coupling (TYC)Radical InitiatorVinyl Sulfides researchgate.netnih.gov
Electrophilic CyclizationIodineFused Enediynes spbu.ru

Challenges and Opportunities in the Synthesis and Application of Arylalkynes

Despite significant progress, challenges remain in the field of arylalkyne chemistry. Overcoming these hurdles presents substantial opportunities for innovation.

Challenges:

Sustainability and Green Chemistry : Many established catalytic systems rely on expensive and potentially toxic heavy metals like palladium. A major challenge is the development of greener and more cost-effective catalysts, perhaps utilizing earth-abundant metals or even metal-free conditions. researchgate.net The use of harsh reaction conditions and stoichiometric, toxic reagents in some transformations is another area ripe for improvement. researchgate.net

Selectivity Control : Achieving high levels of regio- and stereoselectivity in the functionalization of unsymmetrical alkynes remains a significant challenge. For instance, in hydroarylation reactions, controlling the position of the new bond formation is often difficult. acs.org

Functional Group Tolerance : While modern catalytic methods have improved functional group compatibility, many reactions are still sensitive to certain moieties, limiting the molecular complexity that can be tolerated and often requiring the use of protecting group strategies. mdpi.com

Opportunities:

Novel Materials : The rigid, linear structure of arylalkynes makes them ideal building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The electronic properties of these materials can be finely tuned by altering the substitution pattern on the aromatic ring and the length of the alkyne chain. acs.org

Medicinal Chemistry : The arylalkyne framework is present in numerous biologically active molecules. The development of new synthetic methods provides access to novel compound libraries for drug discovery. novonordisk.com For example, the enediyne core, which can be synthesized from arylalkyne precursors, is a key feature of several potent antitumor antibiotics. spbu.ru

Bioconjugation : Arylalkyne-tagged molecules are increasingly used in bioconjugation via click chemistry. researchgate.netnih.gov This allows for the precise labeling and tracking of biomolecules in complex biological environments, opening up new avenues in chemical biology and diagnostics. youtube.com

Emerging Trends in Computational and Experimental Studies of Alkynyl Aromatic Compounds

The synergy between computational and experimental approaches is accelerating progress in understanding and utilizing arylalkynes.

Computational Trends:

Reaction Mechanism and Prediction : Density Functional Theory (DFT) and other computational methods are increasingly used to elucidate complex reaction mechanisms, rationalize observed selectivities, and predict the outcomes of new reactions. researchgate.netub.edu This predictive power helps to minimize empirical optimization, saving time and resources.

Machine Learning and Data Science : The application of machine learning algorithms to large datasets of chemical reactions is an emerging trend. rsc.org These models can predict reaction yields, identify optimal conditions, and even suggest novel reaction pathways, revolutionizing how synthetic chemistry is approached. ub.edu

In Silico Materials Design : Computational screening is being used to design new arylalkyne-based materials with desired electronic and optical properties before their synthesis is attempted in the lab. This rational design approach is accelerating the discovery of new functional materials. acs.org

Computational MethodApplication in Arylalkyne ChemistryReference
Density Functional Theory (DFT)Elucidation of reaction mechanisms, study of electronic structure researchgate.net
Machine LearningPrediction of reaction yields and outcomes rsc.org
High-Throughput ScreeningDiscovery of materials with targeted properties ub.edu

Experimental Trends:

Photoredox and Electrocatalysis : Light- and electricity-driven reactions are gaining prominence as sustainable methods for activating arylalkynes under mild conditions. These approaches offer unique reactivity patterns that are often complementary to traditional thermal methods. researchgate.net

Novel Catalytic Systems : There is a continuous drive to discover new and more efficient catalysts. This includes the development of frustrated Lewis pairs, hypervalent iodine reagents for metal-free transformations, and novel ligand designs for transition metals to improve selectivity and activity. mdpi.comresearchgate.net

Flow Chemistry : The use of continuous flow reactors for the synthesis of arylalkynes and their derivatives is becoming more common. Flow chemistry offers benefits such as enhanced safety, better process control, and easier scalability compared to traditional batch processing.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Hept-1-yn-1-yl)-4-methylbenzene?

Answer: The synthesis of this compound typically involves alkyne coupling reactions. A validated approach includes:

  • Sonogashira coupling : Reacting 4-methylbromobenzene with hept-1-yne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and a base (e.g., triethylamine) in tetrahydrofuran (THF) at reflux conditions .
  • Solvent optimization : Green solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) are preferred for cyclization reactions to enhance sustainability .
  • Purification : Use short silica gel column chromatography to isolate the product, followed by GC-MS or NMR for purity verification .

Q. How can researchers characterize the structure of this compound?

Answer: Key analytical techniques include:

  • ¹H/¹³C NMR spectroscopy : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.04–7.41 ppm and alkyne protons at δ 2.52–3.54 ppm) .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 356 for brominated analogs) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify alkyne C≡C stretches (~2100–2260 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Q. What safety and waste management protocols are critical for handling this compound?

Answer:

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of aromatic intermediates.
  • Waste segregation : Separate halogenated byproducts (e.g., from coupling reactions) and transfer to certified waste management services for incineration .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer: Employ a 2³ factorial design to test variables:

  • Factors : Catalyst loading (e.g., 1–5 mol% Pd), temperature (60–100°C), and solvent polarity (THF vs. CPME).
  • Response variables : Yield, reaction time, and purity.
  • Statistical analysis : Use ANOVA to identify significant factors and interactions. Software like GraphPad Prism® or StatView can model interactions and optimize conditions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic or alkyne regions .
  • Crystallographic refinement : For crystalline derivatives, apply SHELXL to resolve ambiguities in bond lengths/angles via high-resolution X-ray diffraction data .

Q. What computational strategies support the analysis of this compound in drug discovery?

Answer:

  • Molecular docking : Use PDB codes (e.g., 3HKC) to model interactions with biological targets like enzymes or receptors. Software such as AutoDock or Schrödinger Suite can predict binding affinities .
  • ADMET profiling : Apply QSAR models to predict pharmacokinetic properties (e.g., solubility, CYP450 inhibition) using tools like SwissADME or ADMETLab² .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.